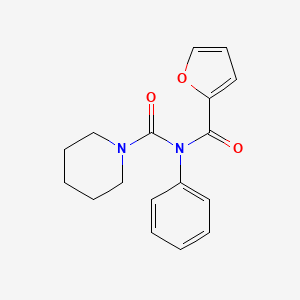

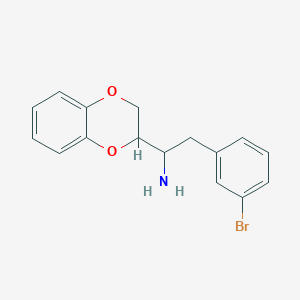

![molecular formula C10H12BrN3 B2527613 (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 900018-74-8](/img/structure/B2527613.png)

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is used in organic syntheses and as pharmaceutical intermediates . It is a pale yellow crystalline powder with a melting point between 76.0-82.0°C .

Synthesis Analysis

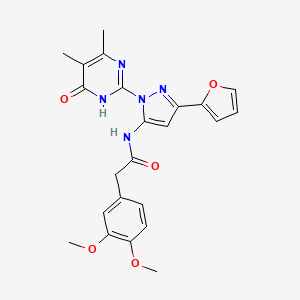

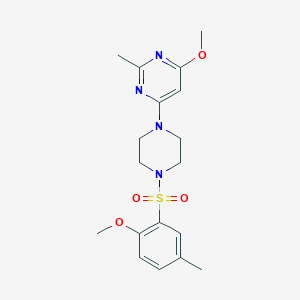

The synthesis of imidazopyridine derivatives, including “(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine”, involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis

The compound “(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is involved in various chemical reactions. For instance, it is used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate . The compound is also used in the synthesis of imidazopyridine derivatives, which have shown potential as anticancer agents .Physical And Chemical Properties Analysis

“(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is a pale yellow crystalline powder with a melting point between 76.0-82.0°C . It is slightly soluble in water .Scientific Research Applications

Organic Synthesis

This compound is used in organic syntheses . It is particularly useful in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

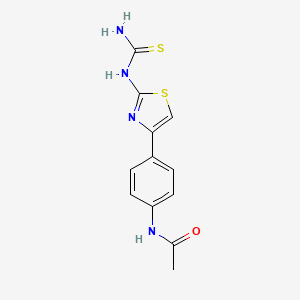

Pharmaceutical Intermediates

The compound serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical molecules, especially those based on pyridyl-amide and imidazopyridine .

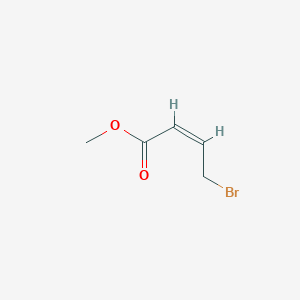

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This compound was formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .

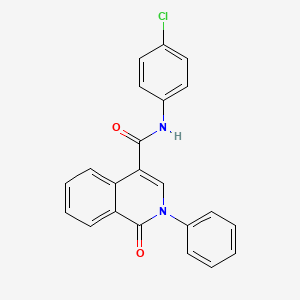

Anticancer Agents

A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized . Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .

PI3Kα Inhibitors

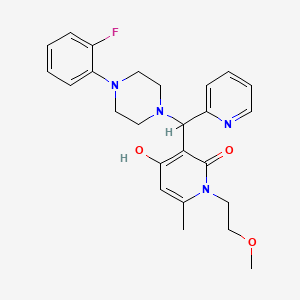

The compound has been used in the development of PI3Kα inhibitors . Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis . Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .

Mechanism of Action

Target of Action

The primary targets of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways involve the signaling cascades associated with the Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects include alterations in cell growth and differentiation .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation . In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is incompatible with strong oxidizing agents . Therefore, it should be stored at room temperature to maintain its stability

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridine cores, including “(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer .

properties

IUPAC Name |

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOQODGNMUGUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)